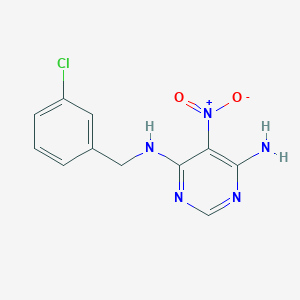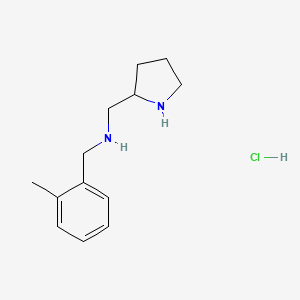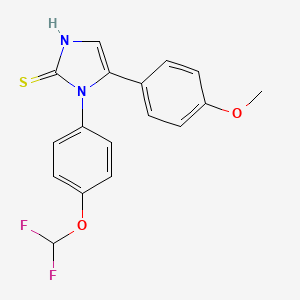
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, also known as DMIT, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is not fully understood. However, it is believed that the compound interacts with specific targets in the body, such as enzymes or receptors, to exert its biological effects. For example, 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been found to affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its relatively simple synthesis method, which allows for large-scale production. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to be stable under various conditions, making it suitable for use in different experimental settings. However, one of the limitations of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. One area of interest is the development of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer effects of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and to identify its specific targets in the body.
Métodos De Síntesis
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves the reaction between 4-(difluoromethoxy)benzaldehyde and 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with carbon disulfide and an alkali to yield the final compound. The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been extensively studied for its potential pharmacological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been investigated for its ability to modulate the immune system and to protect against oxidative stress.
Propiedades
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-22-13-6-2-11(3-7-13)15-10-20-17(24)21(15)12-4-8-14(9-5-12)23-16(18)19/h2-10,16H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYISDNEIPKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2908534.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)
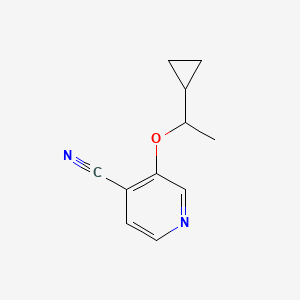
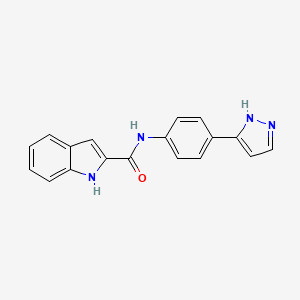
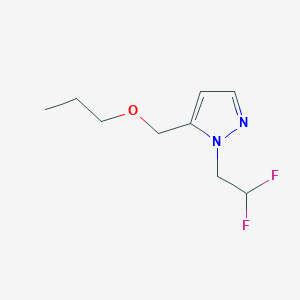
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)
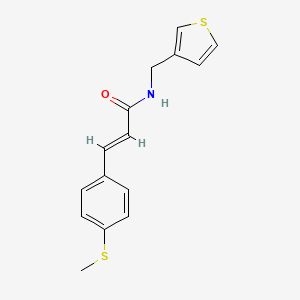
![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)
